methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate
Description
Methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate is a substituted indole derivative characterized by a methoxy group at the 4-position, a methyl group at the 7-position, and a methyl ester at the 2-position of the indole ring. Indole derivatives are renowned for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The substitution pattern on the indole core significantly influences electronic properties, solubility, and intermolecular interactions, which are critical for both chemical reactivity and pharmacological applications. This compound has been utilized as a synthetic intermediate, particularly in the preparation of hydroxylated derivatives via demethylation reactions (e.g., using BBr₃) .
Properties
IUPAC Name |
methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-4-5-10(15-2)8-6-9(12(14)16-3)13-11(7)8/h4-6,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMPANGXLZFRJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)C=C(N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405834 | |
| Record name | methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187607-77-8 | |
| Record name | methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxy-7-methylindole with methyl chloroformate in the presence of a base such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: This compound and its derivatives are investigated for potential therapeutic applications.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. The exact mechanism depends on the specific biological context and the derivative .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
A comparative analysis of methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate with structurally related indole derivatives highlights key differences in substituent effects:
Key Observations:
- Substituent Positioning : The 4-methoxy and 7-methyl groups in the target compound create a balanced electronic profile, with moderate electron donation from methoxy and steric hindrance from methyl. This contrasts with nitro (electron-withdrawing) or fluorine (electronegative) substituents in analogues .
- Functional Group Impact : The methyl ester at position 2 enhances solubility in organic solvents compared to carboxylic acid derivatives (e.g., 4-fluoro-7-methyl-1H-indole-2-carboxylic acid), which may form stronger intermolecular hydrogen bonds .
Physicochemical Properties
- Crystallinity and Intermolecular Interactions : Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate exhibits weak C–H···π interactions in its crystal lattice, stabilizing its structure . In contrast, the target compound’s smaller substituents (methoxy and methyl) may favor tighter packing and higher melting points.
- Solubility : The benzyloxy group in the analogue increases lipophilicity, reducing aqueous solubility compared to the methoxy-containing target compound .
Biological Activity
Methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate is a notable derivative of indole, a heterocyclic compound widely recognized for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms, effects on various cellular processes, and potential therapeutic applications.
Overview of Indole Derivatives
Indole derivatives, including this compound, are significant in medicinal chemistry due to their broad-spectrum biological activities. These compounds have been investigated for their potential antiviral, anticancer, and antimicrobial properties . The presence of methoxy groups in their structure often enhances their reactivity and biological efficacy .
Target Interactions : this compound interacts with various biological targets, including enzymes and receptors. These interactions can lead to significant changes in cellular signaling pathways .
Biochemical Pathways : The compound influences several biochemical pathways, particularly those involved in cell proliferation and apoptosis. It has been shown to inhibit specific enzymes that are crucial for cancer cell growth, suggesting its potential as an anticancer agent .
Anticancer Activity
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated its ability to suppress the growth of rapidly dividing cells while having less impact on non-tumor cells . The compound's efficacy is attributed to its ability to modulate gene expression and activate apoptotic pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Indole derivatives are known to exhibit inhibitory effects against pathogenic bacteria and fungi. This compound has shown promising results against strains such as Staphylococcus aureus and Candida albicans, indicating its potential use in treating infections .
Case Study 1: Anticancer Efficacy
In a study examining the antiproliferative effects of various indole derivatives, this compound was found to significantly reduce the viability of cancer cells at low concentrations. The minimum inhibitory concentration (MIC) observed was notably lower than that of many conventional chemotherapeutics, highlighting its potential as a novel anticancer agent.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both gram-positive and gram-negative bacteria. The compound exhibited a MIC comparable to established antibiotics, suggesting its utility in treating resistant bacterial infections.
Research Findings Summary Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
